[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
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Overview
Description
[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol is a complex organic compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is characterized by its unique structure, which includes an aminomethyl group attached to an octahydropyrido[2,1-c]morpholine ring system. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol typically involves multiple stepsThis can be achieved through a series of reactions including cyclization, reduction, and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce various amine derivatives .
Scientific Research Applications
[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
[4-(Aminomethyl)-tetrahydro-2H-pyran-4-yl]methanol: This compound shares a similar aminomethyl group but has a different ring structure.
[4-(Aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol: Another structurally related compound with variations in the ring system.
Uniqueness
What sets [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol apart is its specific ring structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in research applications where specific interactions and reactivity are required .
Properties
IUPAC Name |
[4-(aminomethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-6-10(7-13)8-14-5-9-3-1-2-4-12(9)10/h9,13H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDAWAZOLDOJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COCC2(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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